

An In-depth Technical Guide to 2-Hydroxyethyl-5-ethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Ethyl-2-Pyridineethanol

Cat. No.: B019831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl-5-ethylpyridine, a pyridine derivative with the molecular formula C₉H₁₃NO, serves as a critical intermediate in the synthesis of the thiazolidinedione class of antidiabetic drugs, most notably Pioglitazone. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its pivotal role in the production of Pioglitazone. Furthermore, it elucidates the downstream biological context by detailing the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) signaling pathway, the therapeutic target of Pioglitazone. This document is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Core Compound Properties

2-Hydroxyethyl-5-ethylpyridine, also known by its IUPAC name 2-(5-ethylpyridin-2-yl)ethan-1-ol, is a key organic building block in pharmaceutical synthesis.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C9H13NO	[1]
Molecular Weight	151.21 g/mol	
IUPAC Name	2-(5-ethylpyridin-2-yl)ethan-1-ol	[1]
CAS Number	5223-06-3	[1]
Appearance	White to cream to yellow to orange crystals, powder, or fused solid	[1]
Melting Point	42 °C	
Boiling Point	Not specified	
Solubility	Not specified	

Synthesis of 2-Hydroxyethyl-5-ethylpyridine

The synthesis of 2-Hydroxyethyl-5-ethylpyridine is a crucial step in the overall production of its downstream products. A common and effective method involves the condensation of 5-ethyl-2-methylpyridine (also known as 2-picoline, 5-ethyl-) with formaldehyde or its solid form, paraformaldehyde.

Experimental Protocol: Condensation of 5-ethyl-2-methylpyridine and Paraformaldehyde

This protocol describes a general procedure for the synthesis of 2-Hydroxyethyl-5-ethylpyridine.

Materials:

- 5-ethyl-2-methylpyridine
- Paraformaldehyde

- Catalyst (e.g., benzoic acid, acetic acid, or chloroacetic acid)
- Solvent (optional, the reaction can be run neat)

Procedure:

- In a suitable reaction vessel equipped for heating and stirring, combine 5-ethyl-2-methylpyridine, paraformaldehyde, and the chosen catalyst. The molar ratio of reactants is a critical parameter and should be optimized.
- Heat the reaction mixture with continuous stirring. The reaction temperature is typically maintained between 90°C and 180°C.
- The reaction is monitored for its completion over a period of 10 to 30 hours.
- Upon completion, the crude product is purified by vacuum distillation to yield 2-Hydroxyethyl-5-ethylpyridine.

Note: The yield of this reaction is reported to be in the range of 84-94.85% based on the conversion of 2-picoline.

Application in Drug Development: Synthesis of Pioglitazone

The primary and most significant application of 2-Hydroxyethyl-5-ethylpyridine is its role as a key intermediate in the synthesis of Pioglitazone, an oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[3] Pioglitazone functions as an insulin sensitizer by acting as a potent agonist of PPAR γ . [3]

Experimental Protocol: Synthesis of 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde from 2-Hydroxyethyl-5-ethylpyridine

This protocol outlines the initial step in the synthesis of Pioglitazone from 2-Hydroxyethyl-5-ethylpyridine, which involves the formation of a key benzaldehyde intermediate.

Materials:

- 2-Hydroxyethyl-5-ethylpyridine
- Toluene
- Triethylamine
- Methanesulfonyl chloride
- Water
- Anhydrous Sodium Sulfate

Procedure:

- Dissolve 15.1 g (0.1 mole) of 2-Hydroxyethyl-5-ethylpyridine in 150 ml of toluene.
- Add 16.8 ml (0.12 mole) of triethylamine to the solution.
- Cool the resulting solution to 0-5 °C.
- Add 11.84 g (0.1 mole) of methanesulfonyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
- Stir the reaction mixture at 20 °C for 4 hours.
- Extract the reaction mixture with 100 ml of water.
- Separate the aqueous phase and extract it with 20 ml of toluene.
- Combine the toluene solutions and dry them over anhydrous sodium sulfate. This solution containing the mesylated intermediate is then used in the subsequent reaction with 4-hydroxybenzaldehyde to yield 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde.

This protocol is a representative example, and various modifications and alternative routes for the synthesis of Pioglitazone from 2-Hydroxyethyl-5-ethylpyridine exist.

Biological Context: The PPAR γ Signaling Pathway

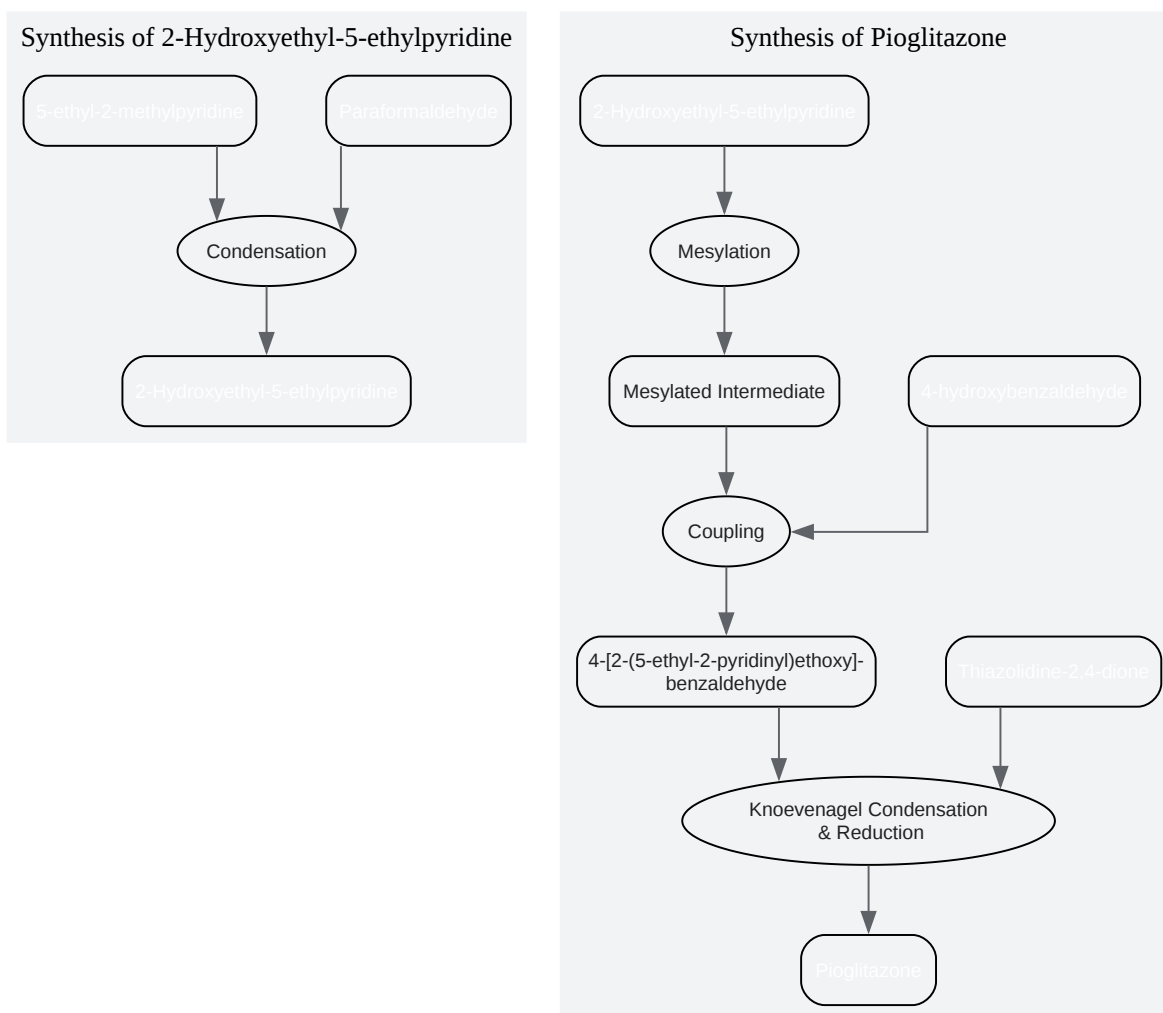
While there is limited information on the direct biological activity of 2-Hydroxyethyl-5-ethylpyridine, its significance is intrinsically linked to the pharmacological action of Pioglitazone on the PPAR γ signaling pathway. PPAR γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.

Activation of PPAR γ by agonists like Pioglitazone leads to a cascade of events that ultimately results in improved insulin sensitivity. The key steps in this pathway are:

- **Ligand Binding:** Pioglitazone binds to the ligand-binding domain of PPAR γ .
- **Heterodimerization:** The activated PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR).
- **DNA Binding:** The PPAR γ -RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
- **Gene Transcription:** This binding event recruits co-activator proteins, leading to the transcription of genes involved in glucose and lipid metabolism. This includes genes that promote the storage of fatty acids in adipocytes, thereby reducing lipid levels in the bloodstream and improving insulin signaling.

Visualizations

Synthesis Workflow of Pioglitazone



[Click to download full resolution via product page](#)

Caption: Synthetic workflow from starting materials to Pioglitazone.

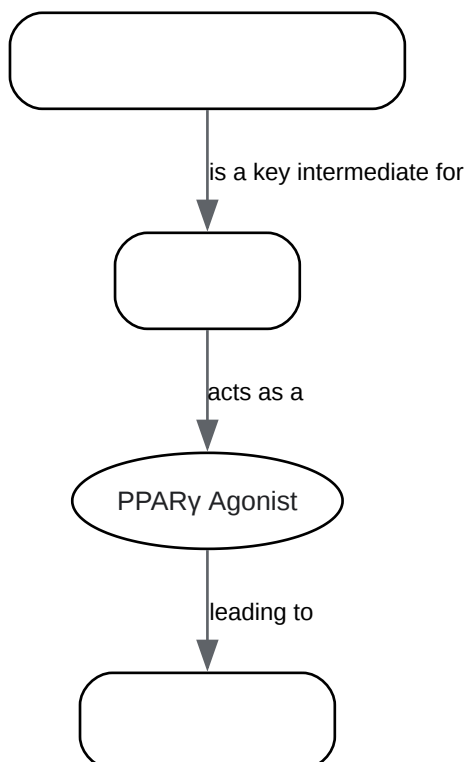
PPAR γ Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified PPARγ signaling pathway activated by Pioglitazone.

Logical Relationship



[Click to download full resolution via product page](#)

Caption: Logical relationship of 2-Hydroxyethyl-5-ethylpyridine to its therapeutic effect.

Conclusion

2-Hydroxyethyl-5-ethylpyridine is a compound of significant industrial and pharmaceutical importance, primarily due to its indispensable role in the synthesis of the antidiabetic drug Pioglitazone. While direct biological activities of the compound itself are not extensively documented, its value as a synthetic precursor is well-established. The detailed synthetic protocols and an understanding of the downstream PPAR γ signaling pathway provided in this guide offer a comprehensive technical resource for professionals in the field of drug development and medicinal chemistry. Further research into the intrinsic properties and potential alternative applications of 2-Hydroxyethyl-5-ethylpyridine could unveil new opportunities for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 3. 2-(1,3-Thiazol-5-yl)ethan-1-ol | C₅H₇NOS | CID 11389596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyethyl-5-ethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019831#2-hydroxyethyl-5-ethylpyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com